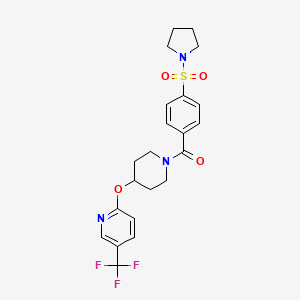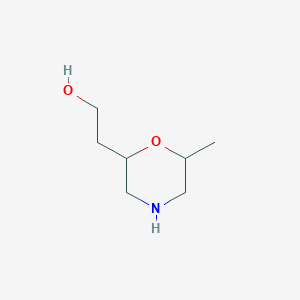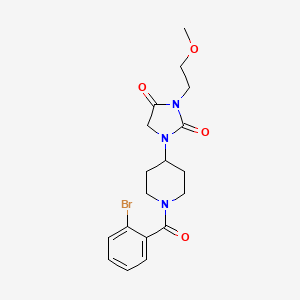
1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that targets specific proteins involved in various biological processes, making it an attractive candidate for drug development.
Aplicaciones Científicas De Investigación
Tyrosine Pathway Disorders
Compounds with similar structures have been explored for their potential in treating disorders related to the tyrosine pathway. For instance, Nitisinone, a drug used for hereditary tyrosinaemia type 1 (HT-1), operates by inhibiting tyrosine metabolism. Its safety and efficacy suggest that compounds affecting tyrosine metabolism might have broader applications in treating diseases like alkaptonuria (AKU), which leads to severe osteoarthritis. This suggests that compounds affecting similar pathways could have potential therapeutic applications (Lock et al., 2014).
Insecticide Toxicology
The structure of the compound shares a resemblance with imidacloprid, a neonicotinoid insecticide. Research into imidacloprid has provided valuable insights into its toxicological profile, offering a framework for understanding how similar compounds might interact with biological systems and their potential risks. Studies have documented cases of intoxication, shedding light on the mechanism of action and the clinical manifestations of toxicity, which can inform safety assessments for related chemicals (Shadnia & Moghaddam, 2008).
Metabolism and Elimination Studies
Understanding the metabolism and elimination of complex compounds is crucial for their development into safe and effective drugs. Studies on parabens, which share some functional group similarities, detail how these compounds are metabolized and excreted in humans. Such research is instrumental in identifying potential metabolites and understanding the pharmacokinetics of new drugs, ensuring their safe application in therapeutic contexts (Moos et al., 2016).
Hemodynamic Effects in Cardiac Applications
Research on compounds like AR-L 115 BS has explored their hemodynamic effects in patients with cardiovascular diseases, indicating the potential of certain chemicals to improve cardiac output and reduce preload and afterload on the heart. These studies underscore the importance of exploring the cardiovascular effects of new compounds, which could lead to novel treatments for heart failure and other cardiac conditions (Nebel et al., 1981).
Propiedades
IUPAC Name |
1-[1-(2-bromobenzoyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O4/c1-26-11-10-21-16(23)12-22(18(21)25)13-6-8-20(9-7-13)17(24)14-4-2-3-5-15(14)19/h2-5,13H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQFFFCQKQVYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Bromobenzoyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N~1~-isopentylacetamide](/img/structure/B2676859.png)
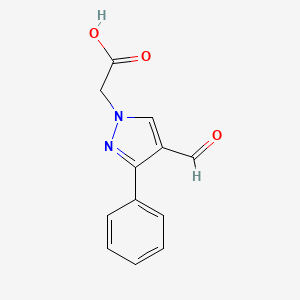
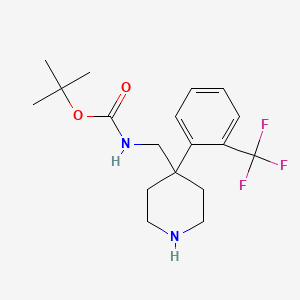
![Ethyl 4-[(2,4-difluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2676863.png)
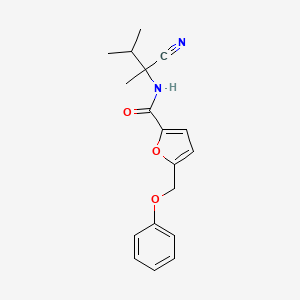
![2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2676867.png)



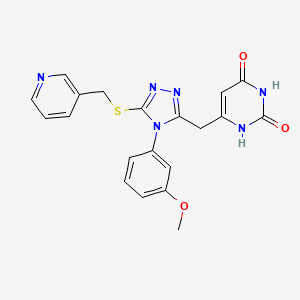
![1-{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride](/img/structure/B2676873.png)
![2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2676874.png)
